4-Cyano-1-propylpiperidine-4-carboxylic acid

描述

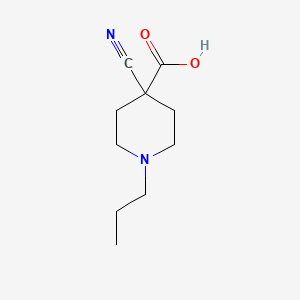

4-Cyano-1-propylpiperidine-4-carboxylic acid is a piperidine derivative featuring a cyano group (-CN) and a propyl chain (-CH2CH2CH3) at the 4- and 1-positions, respectively, along with a carboxylic acid (-COOH) moiety at the 4-position. This structure imparts unique physicochemical properties:

- Molecular formula: C10H14N2O2 (inferred from structural analogs like 4-Cyano-1-ethylpiperidine-4-carboxylic acid, which has a molecular weight of 182.22 g/mol) .

- Applications: Likely serves as a pharmaceutical intermediate due to its structural similarity to bioactive piperidine derivatives, such as kinase inhibitors or neurotransmitter analogs.

属性

分子式 |

C10H16N2O2 |

|---|---|

分子量 |

196.25 g/mol |

IUPAC 名称 |

4-cyano-1-propylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H16N2O2/c1-2-5-12-6-3-10(8-11,4-7-12)9(13)14/h2-7H2,1H3,(H,13,14) |

InChI 键 |

YYYIJGWANSDKGL-UHFFFAOYSA-N |

规范 SMILES |

CCCN1CCC(CC1)(C#N)C(=O)O |

产品来源 |

United States |

准备方法

The synthesis of 4-Cyano-1-propylpiperidine-4-carboxylic acid involves several steps. One common method includes the reaction of piperidine with a suitable nitrile compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency.

化学反应分析

Chemical Reactions of 4-Cyano-1-propylpiperidine-4-carboxylic Acid

This compound exhibits diverse reactivity due to its functional groups, including a piperidine ring, cyano (-CN), and carboxylic acid (-COOH) moieties. Below is a detailed analysis of its reactions, supported by experimental data and mechanistic insights from diverse sources.

2.1. Nucleophilic Substitution

The carboxylic acid group (-COOH) undergoes esterification or amidation under basic conditions. For example:

-

Esterification : In the presence of alcohols (e.g., ethanol) and acid catalysts, the carboxylic acid reacts to form esters. This is analogous to the saponification of betaine intermediates described in patent US2486795A, where 4-arylpiperidine-4-carboxylic acid derivatives are converted to esters via heating .

-

Amidation : Reaction with amines (e.g., ammonia) under catalytic conditions forms amides, as seen in the synthesis of isoquinolone-4-carboxylic acids via Ugi-4CR/Cu-catalyzed cascades .

2.2. Piperidine Ring Reactivity

The piperidine ring can participate in alkylation or acylation. For instance:

-

Alkylation : Propyl substitution at the 1-position (as in the target compound) may influence reactivity. Patent US2486795A demonstrates that alkyl groups affect the stability of intermediates during esterification .

2.3. Cyanide Group Reactivity

The cyano group (-CN) can undergo hydrolysis to form carboxylic acids or amines under acidic/basic conditions. While direct data for this compound is limited, similar cyanopiperidine derivatives (e.g., 4-cyanopiperidine-4-carboxylic acid ) suggest hydrolysis pathways yielding amides or acids.

3.2. Purification Techniques

Chromatography is frequently used to isolate the final product, as noted in the synthesis of isoquinolone-4-carboxylic acids .

4.1. Medicinal Chemistry

The compound serves as a building block in drug discovery. For example:

-

Enzyme Inhibition : Similar piperidine-carboxylic acid derivatives (e.g., 4-amino-piperidine-4-carboxamides) exhibit kinase inhibition (e.g., PKB/Akt) .

-

Receptor Modulation : The piperidine ring and cyano group may interact with biological targets, influencing cell signaling.

6.1. Reaction Optimization

From source , a study on 2-aryl-quinoline-4-carboxylic acids provides insights into solvent effects and catalyst recovery:

| Entry | Solvent | Temperature (°C) | Catalyst (mg) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂O | Reflux | 10 | 90 | 75 |

| 2 | EtOH | Reflux | 10 | 90 | 85 |

| 12 | n-hexane | Reflux | 10 | 120 | 55 |

These conditions highlight the importance of solvent choice in reaction efficiency .

6.2. Mechanistic Insights

The Ugi-4CR/Cu-catalyzed cascade mechanism (Scheme 5 in ) involves:

-

Ullmann-type C−C coupling to form intermediates.

-

Intramolecular condensation to generate isoquinolone scaffolds.

-

Nucleophilic attack by carbonate/hydroxide ions to yield carboxylic acids.

科学研究应用

4-Cyano-1-propylpiperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is used in the production of various chemical products and materials.

作用机制

The mechanism of action of 4-Cyano-1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogues in the Piperidine Carboxylic Acid Family

Key Structural Insights :

Heterocyclic Carboxylic Acid Derivatives

Comparison with Target Compound :

- Piperidine vs. Pyrimidine/Pyridazine: Piperidine’s non-aromatic, chair-conformational flexibility allows for diverse binding modes in biological systems, whereas pyrimidine/pyridazine derivatives are rigid and planar, favoring interactions with flat enzyme active sites (e.g., dihydrofolate reductase) .

Pharmacologically Relevant Derivatives

Functional Group Impact :

- Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., phenyl) in analogs like 61087-51-2 enhance π-π stacking in drug-receptor interactions, whereas the target compound’s propyl group prioritizes hydrophobic interactions .

生物活性

4-Cyano-1-propylpiperidine-4-carboxylic acid (CPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CPC, including its pharmacological properties, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 1486650-45-6

Pharmacological Activity

CPC has been studied for various pharmacological effects, particularly in the context of its interactions with neurotransmitter systems and potential therapeutic applications.

Neurotransmitter Modulation

CPC has shown potential as a modulator of dopaminergic and serotonergic systems. Research indicates that it may act as a ligand for dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions like schizophrenia and depression .

Antimicrobial Activity

Studies have reported moderate antimicrobial activity of CPC against selected strains, suggesting its potential use as an antimicrobial agent. The compound's structural features may contribute to its efficacy against bacterial pathogens .

The biological activity of CPC is primarily attributed to its ability to interact with specific receptor sites in the brain. This interaction can lead to alterations in signaling pathways associated with mood regulation and cognitive function.

- Dopamine Receptor Interaction : CPC may exhibit selective binding to dopamine D2 receptors, which are implicated in mood disorders and psychotic conditions.

- Serotonin Receptor Modulation : Preliminary data suggest that CPC can influence serotonin receptor activity, further supporting its potential role in mood regulation .

Case Studies and Research Findings

Several studies have investigated the biological effects of CPC:

- In Vivo Studies : Animal models have demonstrated that CPC administration leads to significant changes in behavior consistent with dopaminergic modulation. For instance, tests on rodents showed alterations in locomotor activity, indicative of dopaminergic engagement.

- Cell Culture Experiments : In vitro studies using neuronal cell lines indicated that CPC could promote neuroprotective effects under oxidative stress conditions, suggesting a role in neurodegenerative disease prevention .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of CPC found that it inhibited the growth of specific bacterial strains at varying concentrations, highlighting its potential as a therapeutic agent against infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPC, a comparison with structurally similar compounds can be beneficial.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains an amino group and pyrrolopyrimidine structure | Selective inhibitor of protein kinase B (Akt) |

| 1-Propylpiperidine-4-carboxylic acid | Piperidine core with carboxylic acid | Antidepressant-like effects reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。